[(1R)-1-(4-bromophenyl)ethyl](methyl)amine
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Overview
Description
(1R)-1-(4-bromophenyl)ethylamine is an organic compound characterized by the presence of a bromophenyl group attached to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromophenyl)ethylamine typically involves the reaction of 4-bromobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction proceeds as follows:
Step 1: 4-bromobenzaldehyde is reacted with methylamine to form an imine intermediate.
Step 2: The imine intermediate is reduced using sodium triacetoxyborohydride to yield (1R)-1-(4-bromophenyl)ethylamine.
Industrial Production Methods
Industrial production of (1R)-1-(4-bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
(1R)-1-(4-bromophenyl)ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
(1R)-1-(4-bromophenyl)ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
TVQBCTRZCIYCJB-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC |
Origin of Product |
United States |
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